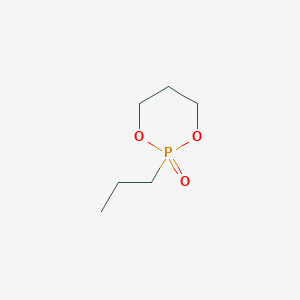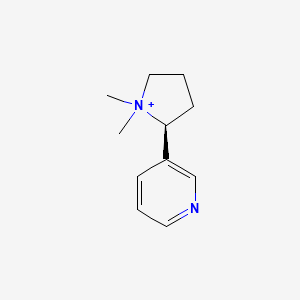
Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)-: is a chemical compound with a molecular formula of C11H17N2. It is a member of the pyrrolidinium family, characterized by a pyrrolidine ring with various substituents. This compound is notable for its structural features, including a pyridine ring attached to the pyrrolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of pyrrolidine with a pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Halogenated pyridine derivatives, amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Pyrrolidinium N-oxides.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptors and enzymes, aiding in the understanding of biochemical pathways .
Medicine: In medicine, Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- is investigated for its pharmacological properties. It serves as a lead compound in the development of new therapeutic agents targeting various diseases .
Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, bromide
- Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, chloride
- Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, iodide
Comparison: Compared to its analogs, Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- exhibits unique properties due to its specific stereochemistry. The (S)-enantiomer may have different biological activity and binding affinity compared to the ®-enantiomer or racemic mixtures. This stereochemical distinction is crucial in drug design and development, as it can significantly impact the efficacy and safety of therapeutic agents .
Properties
CAS No. |
60282-15-7 |
|---|---|
Molecular Formula |
C11H17N2+ |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1 |
InChI Key |
WYBBYUGHCIQZBV-NSHDSACASA-N |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C2=CN=CC=C2)C |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


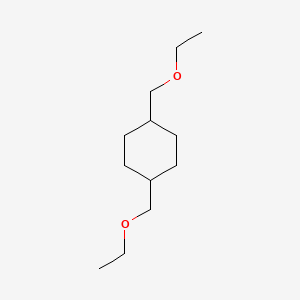
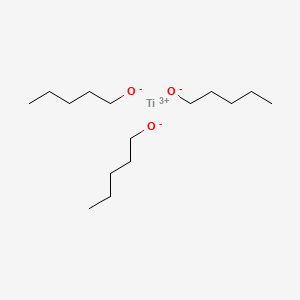
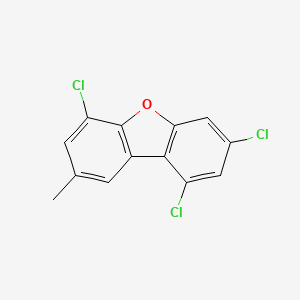

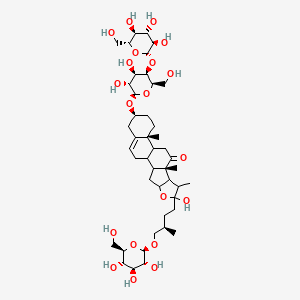
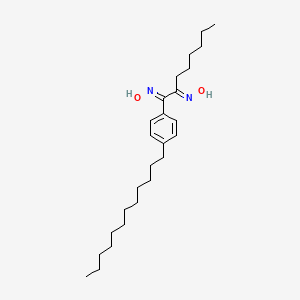
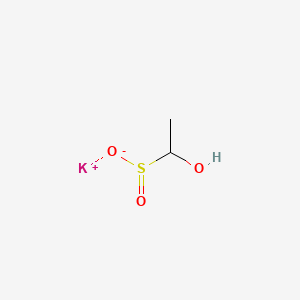
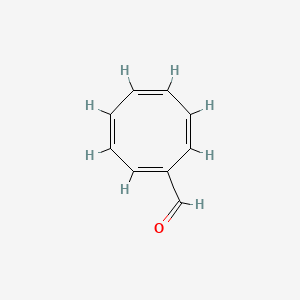
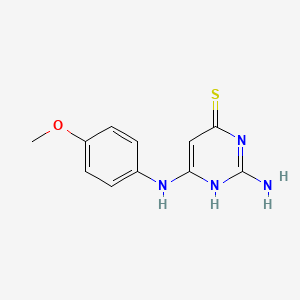
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
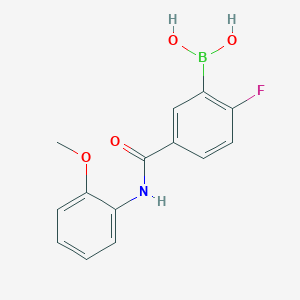
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

